molecular formula C21H42N8O6 B14174888 L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-serine CAS No. 922172-46-1

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-serine

Cat. No.: B14174888
CAS No.: 922172-46-1
M. Wt: 502.6 g/mol
InChI Key: IOWLHPVUARESCT-VGWMRTNUSA-N
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Description

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-serine is a complex peptide compound with a molecular formula of C19H36N8O4 This compound is composed of several amino acids, including leucine, ornithine, lysine, and serine, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-N~5~-(diaminomethylene)-L-ornithyl-L-valine
  • L-Leucyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithine
  • N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan

Uniqueness

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-serine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural feature may confer distinct biochemical properties and interactions compared to similar compounds.

Properties

CAS No.

922172-46-1

Molecular Formula

C21H42N8O6

Molecular Weight

502.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C21H42N8O6/c1-12(2)10-13(23)17(31)27-15(7-5-9-26-21(24)25)18(32)28-14(6-3-4-8-22)19(33)29-16(11-30)20(34)35/h12-16,30H,3-11,22-23H2,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,34,35)(H4,24,25,26)/t13-,14-,15-,16-/m0/s1

InChI Key

IOWLHPVUARESCT-VGWMRTNUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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